molecular formula C6H9ClO4 B3287675 Methyl 2-chloro-4-methoxy-3-oxobutanoate CAS No. 84746-34-9

Methyl 2-chloro-4-methoxy-3-oxobutanoate

Cat. No. B3287675
Key on ui cas rn: 84746-34-9
M. Wt: 180.58 g/mol
InChI Key: DVHIFOWHJGYUSZ-UHFFFAOYSA-N
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Patent
US07709481B2

Procedure details

46.0 g Methyl 4-methoxyacetoacetate were dissolved in 500 ml dichloromethane. 28.1 ml Sulfuryl chloride were added in one portion. The reaction mixture was stirred overnight at room temperature. The solvent was removed under reduced pressure, the resulting residue was dissolved in 300 ml ethyl acetate and washed with 100 ml water and 100 ml brine. The organic layer was dried over MgSO4 and the solvent removed under reduced pressure. The resulting residue was purified by chromatography on silica gel with the eluent n-heptane:ethyl acetate=5:1=>2:1 to obtain 45.0 g 2-Chloro-4-methoxy-3-oxo-butyric acid methyl ester as a yellow oil.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].S(Cl)([Cl:14])(=O)=O>ClCCl>[CH3:9][O:8][C:6](=[O:7])[CH:5]([Cl:14])[C:4](=[O:10])[CH2:3][O:2][CH3:1]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
COCC(CC(=O)OC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
28.1 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 300 ml ethyl acetate
WASH
Type
WASH
Details
washed with 100 ml water and 100 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography on silica gel with the eluent n-heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(C(COC)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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